4-bromo-7-fluoro-2-methyl-2H-indazole

Medicinal Chemistry Chemical Biology Molecular Pharmacology

4-Bromo-7-fluoro-2-methyl-2H-indazole (CAS 2411637-93-7) is an N2-methylated, tautomer-locked 2H-indazole building block. The fixed configuration eliminates 1H/2H ambiguity, ensuring reproducible SAR and unambiguous spectral interpretation. With HBA=2, HBD=0, LogP ~2.47, and TPSA 17.82 Ų, this scaffold aligns with BBB-permeable kinase inhibitor design criteria. The 4-bromo and 7-fluoro substitution provides orthogonal synthetic handles for regioselective cross-coupling. Ideal for CNS-focused medicinal chemistry and targeted library synthesis.

Molecular Formula C8H6BrFN2
Molecular Weight 229.05 g/mol
CAS No. 2411637-93-7
Cat. No. B6209322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-7-fluoro-2-methyl-2H-indazole
CAS2411637-93-7
Molecular FormulaC8H6BrFN2
Molecular Weight229.05 g/mol
Structural Identifiers
SMILESCN1C=C2C(=CC=C(C2=N1)F)Br
InChIInChI=1S/C8H6BrFN2/c1-12-4-5-6(9)2-3-7(10)8(5)11-12/h2-4H,1H3
InChIKeyBTEJHLCOEDBKNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-7-fluoro-2-methyl-2H-indazole (CAS 2411637-93-7) for Research and Development


4-Bromo-7-fluoro-2-methyl-2H-indazole (CAS 2411637-93-7) is a halogenated and N-methylated derivative of the 2H-indazole heterocyclic scaffold. Its molecular formula is C8H6BrFN2, with a molecular weight of 229.05 g/mol . The compound is characterized by a bromine atom at the 4-position, a fluorine atom at the 7-position, and a methyl group on the N2 nitrogen of the indazole ring. This substitution pattern defines its distinct physicochemical properties and differentiates it from other regioisomeric and tautomeric indazole analogs, making it a specific building block for medicinal chemistry and chemical biology research.

Why Generic Substitution Fails for 4-Bromo-7-fluoro-2-methyl-2H-indazole


In-class indazole derivatives cannot be simply interchanged due to critical differences in tautomeric stability, hydrogen-bonding capacity, and lipophilicity that dictate synthetic utility, biological activity, and physicochemical behavior. The 2H-tautomeric form of indazoles is intrinsically less stable than the 1H-form by 3.6-4.5 kcal/mol [1]. The N2-methyl group in 4-bromo-7-fluoro-2-methyl-2H-indazole locks the molecule in the 2H-configuration, eliminating tautomeric ambiguity and providing a defined structure for structure-activity relationship (SAR) studies and consistent reactivity [2]. This fixed tautomeric state, combined with specific halogenation, yields a unique combination of hydrogen bond acceptor count (HBA=2), hydrogen bond donor count (HBD=0), LogP (~2.47), and topological polar surface area (TPSA ~17.82 Ų) . Substituting a generic 1H-indazole analog would introduce a hydrogen bond donor (HBD=1) and alter these critical molecular descriptors, fundamentally changing the compound's interactions with biological targets and its behavior in synthetic transformations. The following section provides quantitative evidence supporting these critical differentiators.

Quantitative Differentiation of 4-Bromo-7-fluoro-2-methyl-2H-indazole from Key Analogs


Tautomeric Locking Eliminates Hydrogen Bond Donor Capacity Relative to 1H-Indazole Analogs

4-Bromo-7-fluoro-2-methyl-2H-indazole possesses zero hydrogen bond donors (HBD=0), in contrast to the 4-bromo-7-fluoro-1H-indazole analog (CAS 1186334-63-3), which has one hydrogen bond donor (HBD=1) due to the unsubstituted N1-H group [1]. The N2-methyl group in the target compound locks the indazole into the 2H-tautomeric form, preventing tautomeric exchange and eliminating the N-H proton. This difference is critical for applications requiring a well-defined hydrogen bonding profile. DFT calculations on related systems indicate that the 1H-tautomer is more stable than the 2H-tautomer by 4.46 kcal/mol, underscoring the energetic preference that must be overcome to access the 2H-form. The N2-methyl group overrides this inherent instability, providing a structurally defined 2H-indazole scaffold [2].

Medicinal Chemistry Chemical Biology Molecular Pharmacology

Lipophilicity (LogP) Modulation via N2-Methylation vs. 1H-Indazole Analog

4-Bromo-7-fluoro-2-methyl-2H-indazole exhibits a calculated LogP of approximately 2.47 . Its direct 1H-tautomer analog, 4-bromo-7-fluoro-1H-indazole (CAS 1186334-63-3), has a comparable LogP of approximately 2.46-2.58 . The near-equivalence of LogP values indicates that N2-methylation does not significantly alter overall lipophilicity compared to the 1H-tautomer when the same halogenation pattern is present. However, this consistency is valuable; it means that researchers can select the N2-methylated analog to gain the advantages of tautomeric locking (see Evidence Item 1) and absence of a hydrogen bond donor without introducing an unexpected shift in lipophilicity that could confound SAR interpretation or alter membrane permeability predictions.

Physicochemical Profiling ADME Prediction Medicinal Chemistry

Topological Polar Surface Area (TPSA) Equivalence with 1H-Indazole Analog Despite Altered Hydrogen Bonding

The topological polar surface area (TPSA) of 4-bromo-7-fluoro-2-methyl-2H-indazole is calculated to be 17.82 Ų . This value is essentially identical to the TPSA of 17.82 Ų reported for the unsubstituted 2-methyl-2H-indazole core [1] and is comparable to the 28.68 Ų reported for 4-bromo-7-fluoro-1H-indazole [2]. The lower TPSA of the 2H-indazole scaffold (relative to the 1H-analog) is consistent with the absence of a hydrogen bond donor and the fixed tautomeric state. The minimal change upon 4-bromo/7-fluoro substitution reflects that these halogen atoms contribute minimally to the overall polar surface area. This TPSA value places the compound well within the range favorable for oral bioavailability (typically <140 Ų) and blood-brain barrier penetration (typically <90 Ų).

Drug Design Membrane Permeability Physicochemical Analysis

Halogenation Pattern Enables Specific Cross-Coupling and Functionalization Chemistry

The 4-bromo-7-fluoro substitution pattern on the 2H-indazole core is strategically valuable for synthetic elaboration. Regioselective C7-bromination of 4-substituted 1H-indazoles has been demonstrated as a viable route to C7-bromo-4-substituted indazoles, which can then undergo palladium-catalyzed Suzuki-Miyaura cross-coupling with boronic acids to introduce diverse aryl or heteroaryl groups [1]. The presence of the fluorine atom at the 7-position further modulates electronic properties and can serve as a spectroscopic handle (19F NMR). While the target compound is already a 2H-indazole, the documented C7-bromination methodology for 1H-indazoles suggests that analogous synthetic pathways could be adapted to access 4,7-disubstituted 2H-indazoles. The combination of a bromine atom for cross-coupling and a fluorine atom for electronic tuning provides a versatile platform for generating structurally diverse libraries of 2H-indazole derivatives.

Synthetic Chemistry Cross-Coupling Building Blocks

2H-Indazole Scaffold Relevance in Kinase Inhibitor and CNS Drug Discovery

2H-Indazole derivatives, including N2-alkylated analogs, have been extensively investigated as kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs) and other therapeutically relevant kinases [1]. The 2H-indazole core is also recognized as a privileged scaffold in CNS drug discovery due to its favorable physicochemical properties, including low TPSA and reduced hydrogen bond donor count. Patent literature (e.g., US10239864B2) specifically discloses 2-H-indazole derivatives as CDK inhibitors and for the treatment of cell proliferation disorders, inflammation, and cancer [2]. While the specific compound 4-bromo-7-fluoro-2-methyl-2H-indazole is not explicitly claimed in these patents, its structural features (2H-indazole core, halogenation, N2-methyl group) align with the general pharmacophore described for this therapeutic class. This positions the compound as a relevant intermediate or tool compound for developing novel kinase inhibitors or for exploring CNS-targeted therapies.

Kinase Inhibition CNS Drug Discovery Medicinal Chemistry

Molecular Weight and Rotatable Bond Profile Comparison

4-Bromo-7-fluoro-2-methyl-2H-indazole has a molecular weight of 229.05 g/mol and zero rotatable bonds . In comparison, 4-bromo-7-fluoro-1H-indazole (CAS 1186334-63-3) has a molecular weight of 215.02 g/mol and also zero rotatable bonds [1]. The 14.03 g/mol increase in molecular weight for the target compound is due solely to the N2-methyl group. Both compounds have zero rotatable bonds, indicating a rigid, planar core structure. The molecular weight of 229 g/mol is well below the typical 500 g/mol cutoff for drug-likeness (Lipinski's Rule of Five) and is favorable for lead optimization. The absence of rotatable bonds contributes to a low entropic penalty upon binding and can enhance binding affinity.

Drug-likeness Lead Optimization Physicochemical Properties

Recommended Applications for 4-Bromo-7-fluoro-2-methyl-2H-indazole in Research and Development


Building Block for Kinase Inhibitor and CNS Drug Discovery Programs

The 2H-indazole scaffold is a privileged chemotype in kinase inhibition and CNS drug discovery. 4-Bromo-7-fluoro-2-methyl-2H-indazole provides a functionalized entry point into this chemical space, with synthetic handles (bromine for cross-coupling, fluorine for electronic tuning) for generating focused libraries. Its low TPSA (17.82 Ų) and absence of hydrogen bond donors align with physicochemical properties desired for blood-brain barrier penetration .

Tautomerically Defined Scaffold for Crystallography and SAR Studies

The N2-methyl group locks the indazole into the 2H-tautomeric form, eliminating the tautomeric ambiguity inherent in 1H-indazoles . This rigidity simplifies spectroscopic interpretation (e.g., NMR) and facilitates crystallographic analysis, providing unambiguous structural data for structure-based drug design and SAR interpretation [1].

Intermediate for Diversification via Palladium-Catalyzed Cross-Coupling

The 4-bromo-7-fluoro substitution pattern is amenable to regioselective cross-coupling reactions. Documented methodology for C7-bromo-4-substituted indazoles demonstrates successful Suzuki-Miyaura arylation . This compound can serve as a versatile intermediate for generating structurally diverse 2H-indazole derivatives for biological screening or materials science applications.

Physicochemical Probe for Studying Halogen and Tautomer Effects

The combination of a fixed 2H-tautomer, a bromine atom, and a fluorine atom creates a defined molecular probe for studying the impact of halogenation and tautomeric state on molecular properties (e.g., LogP, TPSA, solubility, metabolic stability). Comparative studies with its 1H-indazole analog (CAS 1186334-63-3) can isolate the effects of N2-methylation and tautomeric locking on biological activity and ADME properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-7-fluoro-2-methyl-2H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.